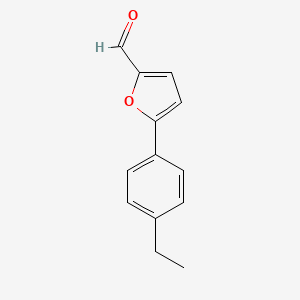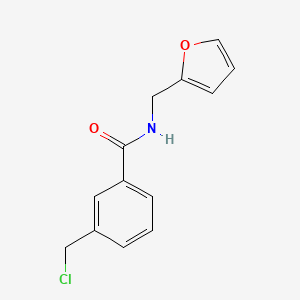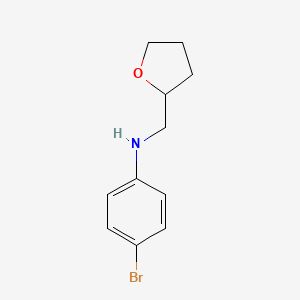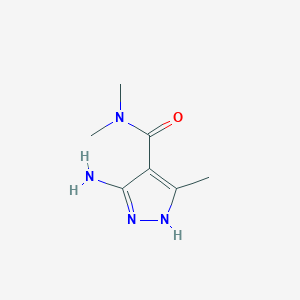![molecular formula C11H15F2N B1523234 (Butan-2-yl)[(2,4-difluorophenyl)methyl]amine CAS No. 1019500-19-6](/img/structure/B1523234.png)
(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine
Overview
Description
“(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine” is a chemical compound with the molecular formula C11H15F2N . It has a molecular weight of 199.24 g/mol .
Molecular Structure Analysis
The molecular structure of “(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine” is represented by the formula C11H15F2N . This indicates that it contains 11 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom.Scientific Research Applications
Flavor Enhancement in Foods
Compounds with branched aldehydes, similar to the structural motifs in the query, are significant in flavor chemistry. These molecules, such as 2-methylpropanal and 3-methylbutanal, are vital in creating desirable flavors in both fermented and non-fermented food products. Understanding the metabolic pathways leading to these aldehydes' formation can help control their levels in food, enhancing flavor profiles without the need for artificial additives (Smit, Engels, & Smit, 2009).
Environmental Remediation
The amine groups in chitosan make it an effective sorbent for metal ions, highlighting a method for decontaminating effluents and recovering valuable metals. This application is critical in environmental remediation efforts, where the goal is to remove toxic substances from water sources efficiently (Guibal, 2004). Furthermore, chitosan's ability to remove particulate and dissolved contaminants from water underscores its potential in water treatment technologies, contributing to safer drinking water and reducing environmental pollution (Guibal, Van Vooren, Dempsey, & Roussy, 2006).
Biomedical Applications
The exploration of chitosan for biomedical applications, particularly as corrosion inhibitors for metal substrates, is another area of significant interest. The polymer's biocompatibility and unique chemical functionalities make it an ideal candidate for creating coatings that can protect medical implants from corrosion, extending their longevity and ensuring patient safety (Umoren & Eduok, 2016). Additionally, the development of amine-functionalized sorbents demonstrates the potential for removing persistent organic pollutants from water, offering a path toward cleaner water sources and reducing public health risks (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Advanced Oxidation Processes
The degradation of nitrogen-containing compounds, including amines and dyes, through advanced oxidation processes is crucial for addressing the recalcitrance of these substances in environmental matrices. This research area focuses on optimizing conditions to achieve efficient degradation, potentially leading to innovations in wastewater treatment and pollution reduction (Bhat & Gogate, 2021).
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-3-8(2)14-7-9-4-5-10(12)6-11(9)13/h4-6,8,14H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOSZLFAANMAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523160.png)
![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1523161.png)
![2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1523162.png)

![3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine](/img/structure/B1523164.png)
![3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol](/img/structure/B1523169.png)
![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)
![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)
![2-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1523173.png)
![N,N-dimethyl-3-[(methylamino)methyl]aniline](/img/structure/B1523174.png)